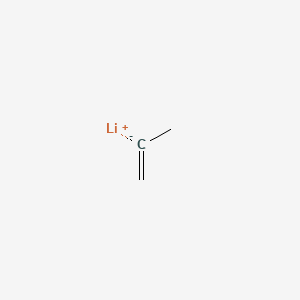

prop-1-en-2-yllithium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6386-71-6 |

|---|---|

Molecular Formula |

C3H5Li |

Molecular Weight |

48 g/mol |

IUPAC Name |

lithium;prop-1-ene |

InChI |

InChI=1S/C3H5.Li/c1-3-2;/h1H2,2H3;/q-1;+1 |

InChI Key |

FDSYVYRHBINZOG-UHFFFAOYSA-N |

SMILES |

[Li+].C[C-]=C |

Canonical SMILES |

[Li+].C[C-]=C |

Origin of Product |

United States |

Synthetic Methodologies for the Generation of Prop 1 En 2 Yllithium

Direct Deprotonation Strategies for Olefinic C–H Activation

The direct deprotonation of an olefinic C–H bond in propene presents a straightforward conceptual route to prop-1-en-2-yllithium. This method involves the use of a strong base to abstract a vinyl proton. However, the relatively low acidity of vinylic protons in simple alkenes makes this approach challenging. The success of direct deprotonation is highly dependent on the choice of the base and reaction conditions. Strong bases such as organolithium reagents themselves (e.g., n-butyllithium, sec-butyllithium (B1581126), or tert-butyllithium) are often employed, sometimes in the presence of a co-solvent or additive like tetramethylethylenediamine (TMEDA) to enhance the basicity and break down organolithium aggregates. wikipedia.orgscribd.com

Challenges associated with this method include the potential for competing side reactions, such as addition of the organolithium reagent across the double bond or deprotonation at the allylic position, which is often more acidic. For instance, the deprotonation of carbamates derived from β-aminoalcohols with s-BuLi in the presence of TMEDA has been demonstrated to afford functionalized organolithium compounds. researchgate.net

Halogen-Lithium Exchange Protocols: Optimization and Substrate Scope

Halogen-lithium exchange is a widely utilized and efficient method for the preparation of organolithium reagents, including this compound. wikipedia.org This reaction involves the treatment of an organic halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium or tert-butyllithium. wikipedia.orgscribd.com The general form of this reaction is:

R−X + R′−Li → R−Li + R′−X

This exchange is a kinetically controlled process, and its rate is influenced by the stability of the carbanion intermediates. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, with organic fluorides being largely unreactive. wikipedia.org For the synthesis of this compound, 2-halopropenes (e.g., 2-bromopropene (B1265445) or 2-iodopropene) serve as the substrates.

The reaction is typically rapid, often occurring faster than nucleophilic addition or even proton transfer. wikipedia.org For instance, the generation of 1-propynyllithium (B39626) from (Z/E)-1-bromopropene with n-butyllithium is conducted at -78°C in anhydrous tetrahydrofuran (B95107) (THF). orgsyn.org Similarly, the thermally unstable 3,3,3-trifluorothis compound is generated via a rapid lithium-halogen exchange of 2-bromo-3,3,3-trifluoroprop-1-ene (B72328) with sec-butyllithium at temperatures as low as -105°C. nih.gov

The choice of solvent and temperature is critical for optimizing the yield and minimizing side reactions. The use of two equivalents of the alkyllithium reagent is common; the first equivalent performs the exchange, and the second reacts with the resulting alkyl halide byproduct. scribd.comharvard.edu The stereochemistry of the double bond in vinyl halides is generally retained during the exchange process. wikipedia.orgharvard.edu

| Substrate | Reagent | Conditions | Product | Yield (%) |

| (Z/E)-1-Bromopropene | n-Butyllithium | THF, -78°C | 1-Propynyllithium | High |

| 2-Bromo-3,3,3-trifluoroprop-1-ene | sec-Butyllithium | -105°C | 3,3,3-Trifluorothis compound | Good |

| 2-Bromophenyl-3-phenylprop-2-enyl ether | tert-Butyllithium | Various Solvents | 3-Substituted 2,3-dihydrobenzofurans | Varies |

Transmetallation Reactions: Utility in this compound Formation

Transmetallation is another key strategy for generating organolithium compounds. This process involves the transfer of an organic group from a less electropositive metal to a more electropositive one, such as lithium. wikipedia.org A common approach involves the reaction of an organotin compound with an alkyllithium reagent. For example, cyclic α-alkoxy-β-aminoalkyllithium compounds have been prepared from their corresponding stannanes at –78°C. researchgate.net

The general form of a transmetallation reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

This method is particularly useful when the desired organolithium reagent is difficult to prepare by other means or when specific reactivity is required. The choice of metals and ligands can influence the reaction's direction and rate. wikipedia.org For instance, the transmetallation of 1-propynyllithium with cerium(III) chloride or zinc(II) chloride allows for additions to enolizable ketones and acid chlorides, respectively. orgsyn.org

The generation of this compound can be achieved by reacting a suitable organometallic precursor, such as a prop-1-en-2-ylstannane or a prop-1-en-2-ylmercury compound, with an alkyllithium. The thermodynamic driving force for the reaction is the formation of a more stable organometallic species. wikipedia.org

Specialized Methods for Isotopic Labeling: Synthesis of Deuterated this compound Analogues

The synthesis of isotopically labeled compounds is crucial for mechanistic studies and as probes in various analytical techniques. The preparation of deuterated this compound analogues can be achieved through several specialized methods.

One notable approach is the Shapiro reaction. For instance, this compound-d₅ has been synthesized from the trisylhydrazone of acetone-d₆. beilstein-journals.orgresearchgate.net The process involves the condensation of trisylhydrazine with acetone-d₆, followed by treatment with two equivalents of n-butyllithium. This reaction proceeds with the elimination of nitrogen gas and the trisyl anion to afford the desired deuterated vinyllithium (B1195746) reagent. beilstein-journals.org

Another strategy involves the use of deuterated starting materials in the halogen-lithium exchange or transmetallation reactions described earlier. For example, starting with a deuterated 2-halopropene would lead to the corresponding deuterated this compound upon reaction with an alkyllithium. Isotope labeling studies using deuterium-labeled isotopologues have been instrumental in identifying the C-H bonds that are activated during thermolysis of organoplatinum compounds. nsf.gov

| Deuterated Precursor | Reagent | Method | Product |

| Trisylhydrazone of acetone-d₆ | n-Butyllithium | Shapiro Reaction | This compound-d₅ |

| Deuterated 2-halopropene | Alkyllithium | Halogen-Lithium Exchange | Deuterated this compound |

Control of Reagent Purity and Aggregation State During Synthesis

The purity and aggregation state of organolithium reagents, including this compound, significantly impact their reactivity and the outcome of subsequent reactions. numberanalytics.comunito.it Organolithium compounds have a strong tendency to form aggregates (dimers, tetramers, hexamers, etc.) in solution, especially in non-polar solvents. scribd.comnumberanalytics.com This aggregation reduces the effective concentration of the monomeric, more reactive species. numberanalytics.com

The choice of solvent plays a critical role in controlling aggregation. Polar, coordinating solvents like tetrahydrofuran (THF) and diethyl ether can break down these aggregates by solvating the lithium cation, thereby increasing the reagent's reactivity. wikipedia.orgnumberanalytics.com Additives such as tetramethylethylenediamine (TMEDA) are also highly effective at deaggregating organolithium species by chelating the lithium ion, which enhances their nucleophilicity. wikipedia.org

The purity of the organolithium reagent is paramount. Impurities can arise from the starting materials, side reactions during synthesis, or decomposition upon storage. Common side reactions include the formation of lithium alkoxides from reactions with traces of oxygen or moisture. Spectroscopic techniques such as NMR (¹H, ¹³C, and ⁷Li) are invaluable for assessing the purity and characterizing the structure and aggregation state of organolithium compounds in solution. scribd.comfiveable.me Careful handling under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent degradation. scribd.com

| Factor | Effect on Purity and Aggregation | Control Measures |

| Solvent | Polar solvents decrease aggregation, increasing reactivity. | Use of coordinating solvents like THF or diethyl ether. wikipedia.orgnumberanalytics.com |

| Additives | Lewis bases like TMEDA break down aggregates. | Addition of chelating agents like TMEDA. wikipedia.org |

| Temperature | Lower temperatures can suppress side reactions and decomposition. | Conducting reactions at low temperatures (e.g., -78°C). orgsyn.org |

| Atmosphere | Reactive with oxygen and moisture. | Handling under an inert atmosphere (argon or nitrogen). scribd.com |

Reactivity and Mechanistic Investigations of Prop 1 En 2 Yllithium

Nucleophilic Addition Reactions with Carbonyl Compounds and Imines

As a potent nucleophile, prop-1-en-2-yllithium readily participates in nucleophilic addition reactions with electrophilic carbon atoms, such as those in carbonyl groups (aldehydes and ketones) and imines. wikipedia.orgmasterorganicchemistry.com This reaction, often termed a 1,2-nucleophilic addition, involves the attack of the lithiated carbon on the carbonyl or imine carbon, breaking the C=O or C=N π-bond and forming a new carbon-carbon bond. masterorganicchemistry.com The initial product is a lithium alkoxide or a lithium amide, respectively, which upon aqueous workup yields the corresponding alcohol or amine.

The general mechanism for the reaction with a carbonyl compound begins with the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. masterorganicchemistry.comacademie-sciences.fr Similarly, reaction with an imine produces a tetrahedral amide intermediate. libretexts.org For instance, the reaction of 3,3,3-trifluorothis compound, a fluorinated analogue, with aldehydes and N-tosylimines proceeds efficiently at low temperatures to afford 2-(trifluoromethyl)allyl alcohols and N-[2-(trifluoromethyl)allyl] sulfonamides in good yields. nih.gov This highlights the utility of this class of reagents in introducing the isopropenyl moiety or its derivatives onto a molecule.

Nucleophilic Addition : The primary amine attacks the carbonyl group. libretexts.org

Proton Transfer : This leads to a neutral intermediate known as a carbinolamine. libretexts.org

Protonation : The carbinolamine's hydroxyl group is protonated. libretexts.org

Elimination : Water is eliminated to form an iminium ion. libretexts.org

Deprotonation : The final imine is formed. libretexts.org The pre-formed or in situ generated imine can then react with a nucleophile like this compound. nih.gov

When this compound or its substituted derivatives add to prochiral carbonyls or imines, a new stereocenter is created, making the stereoselectivity of the addition a critical aspect. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic environment around the electrophilic center.

In the absence of other controlling factors, the addition to a prochiral ketone or aldehyde with dissimilar substituents results in a racemic mixture of the product. wikipedia.org However, stereoselectivity can be induced. Theoretical studies and structural data suggest a specific trajectory for the nucleophile's approach to the carbonyl group, described by the Bürgi-Dunitz angle, which influences the stereochemical outcome. academie-sciences.fr In intramolecular carbolithiation-cyclization sequences, which share mechanistic principles with intermolecular additions, the stereochemistry is often highly controlled due to rigid transition states where the lithium atom coordinates with a remote π-bond. researchgate.net

The efficiency and rate of nucleophilic addition are significantly governed by the electronic and steric properties of the substrate.

Electronic Effects : The electrophilicity of the carbonyl or imine carbon is a key determinant. Electron-withdrawing groups adjacent to the carbonyl group increase its partial positive charge, accelerating the rate of nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups decrease the electrophilicity and slow the reaction.

Steric Effects : Bulky substituents on the carbonyl compound or imine can hinder the approach of the nucleophile, thereby decreasing the reaction rate. masterorganicchemistry.com The regioselectivity in reactions involving unsymmetrical ketones is also influenced by sterics, with the nucleophile generally favoring attack from the less hindered face. In the formation of vinyllithiums from arenesulfonylhydrazones, a related reaction, deprotonation occurs predominantly at the less-substituted α-position, a preference driven by steric factors. scribd.com

Carbolithiation Reactions and Intramolecular Cyclization Cascades

Carbolithiation is the addition of an organolithium reagent across a non-activated carbon-carbon double or triple bond. researchgate.netnih.gov This reaction is a powerful tool for C-C bond formation, as it generates a new organolithium intermediate that can be trapped by an electrophile, allowing for further functionalization. researchgate.netnih.gov

This compound and its derivatives can undergo intramolecular carbolithiation if an alkene or alkyne moiety is present elsewhere in the molecule. researchgate.net These cyclization reactions are synthetically valuable as they can construct carbo- and heterocyclic ring systems with a high degree of stereochemical control. researchgate.netresearchgate.net The process typically begins with the generation of the organolithium species, for example, via halogen-lithium exchange, which then adds to the internal π-system. researchgate.netresearchgate.net For instance, the intramolecular carbolithiation of olefinic aryllithiums is a known route to functionalized cyclic systems. researchgate.net

A significant advantage of intramolecular carbolithiation is the potential for high diastereoselectivity. researchgate.net The stereochemical outcome is often dictated by the formation of a rigid cyclic transition state where the lithium cation is coordinated to the internal double bond. researchgate.net

The choice of solvent can have a profound effect on diastereoselectivity. A study on the intramolecular carbolithiation of 2-bromophenyl-3-phenylprop-2-enyl ether showed that coordinating solvents specifically affect the carbolithiation step, influencing the product distribution. researchgate.net In some cases, the diastereoselectivity can be inverted based on the reaction conditions or the electrophile used to trap the cyclic intermediate. researchgate.net

Furthermore, chiral ligands can be employed to achieve enantioselective transformations. The use of (-)-sparteine (B7772259) as a chiral diamine has been shown to mediate enantioselective intermolecular carbolithiation reactions, and this principle extends to intramolecular processes. nih.govresearchgate.net

| Starting Material Type | Reaction Conditions | Product Type | Diastereoselectivity | Reference |

| Olefinic Aryllithium | THF solvent, electrophilic trap | 3-substituted 2,3-dihydrobenzofurans | Some diastereoselectivity, dependent on electrophile | researchgate.net |

| 1,1-disubstituted Alkenes | Ruthenium-catalyzed | Substituted Pyrrolidones | High trans-selectivity | ethz.ch |

| 6-lithio-1-heptene | THF solvent | trans-2-methylcyclopentylmethyllithium | 40:1 trans:cis | researchgate.net |

The precise mechanism of carbolithiation has been a subject of investigation, with questions surrounding whether the process is concerted or stepwise. researchgate.net Theoretical calculations (DFT) have been employed to study the energy profiles of these reactions. researchgate.net

One key mechanistic insight is that the rate-determining step may not always be the formation of the carbon-carbon bond, as is often assumed. researchgate.net Instead, the initial formation of a π-complex between the lithium atom and the olefin may be the slower step. researchgate.net This formation might occur in a concerted fashion with the disaggregation of organolithium clusters. researchgate.net

In contrast, some cyclization reactions are proposed to proceed through a polar, SN2-type mechanism rather than a radical pathway, even when cyclized products are formed rapidly. researchgate.net Computational studies on the cyclization of 6-lithio-1-heptene suggest that the preference for the trans product is due to steric crowding in the transition state for the cis-cyclization pathway, particularly when a single THF molecule complexes the lithium cation. researchgate.net

Reactivity with Other Electrophilic Species

Beyond carbonyls and imines, this compound reacts with a wide array of other electrophiles. The trapping of organolithium intermediates generated from addition or cyclization reactions is a common strategy to introduce diverse functional groups. researchgate.netnih.gov

These electrophiles include, but are not limited to, carbon dioxide (for carboxylation), alkyl halides (for alkylation), and silyl (B83357) halides (for silylation). researchgate.net For example, the organolithium intermediate resulting from the carbolithiation of (E)-N-benzyl-2-(prop-1-enyl)aniline can be trapped with carbon dioxide to ultimately form a chiral indolone. nih.gov The reaction of a fluorinated analogue, 3,3,3-trifluorothis compound, with N,N-dimethylamides in the presence of a Lewis acid affords 1-(trifluoromethyl)vinyl ketones. nih.gov Boronic esters also react with this compound to form boronate complexes, which can undergo further transformations. acs.orgacs.org

| Reagent Class | Electrophile Example | Product Type | Reference |

| Aldehydes/Ketones | Aldehydes, Ketones | Allylic Alcohols | nih.gov |

| Imines | N-tosylimines | Allylic Sulfonamides | nih.gov |

| Amides | N,N-dimethylamides | Vinyl Ketones | nih.gov |

| Boronic Esters | 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (B41815) | Boronate complex | acs.orgacs.org |

| Carbon Dioxide | CO₂ | Carboxylic Acids (after workup) | nih.gov |

| Alkyl Halides | Methyl Iodide | Alkylated products | researchgate.net |

| Silyl Halides | Trimethylsilyl chloride | Silylated products | researchgate.net |

| Iodine | I₂ | Vinyl Iodides | researchgate.net |

Reactions with Halogen-Containing Substrates

This compound and its derivatives can be generated in situ from halogenated precursors. For instance, 3,3,3-trifluorothis compound is produced via a lithium-halogen exchange reaction from 2-bromo-3,3,3-trifluoroprop-1-ene (B72328) at very low temperatures (-105 °C) using sec-butyllithium (B1581126). nih.gov This highly reactive intermediate readily participates in reactions with various electrophiles. nih.gov

Similarly, the generation of vinyllithium (B1195746) species from the corresponding vinyl halides is a common strategy. The subsequent reaction of these lithium intermediates with other halogen-containing substrates, such as aryl halides, can lead to cross-coupling products. For example, the palladium-catalyzed cross-coupling of in situ generated allenyl/propargyl-lithium species with aryl bromides yields functionalized allenes. researchgate.net The choice of catalyst and ligands is crucial in directing the selectivity of these reactions. researchgate.net

Functionalization via Electrophilic Trapping of Intermediates

The nucleophilic character of this compound allows for its "trapping" with a wide range of electrophiles, leading to the introduction of various functional groups. This method is a cornerstone for creating more complex molecules.

In the case of 3,3,3-trifluorothis compound, its reaction with aldehydes and N-tosylimines as electrophiles affords 2-(trifluoromethyl)allyl alcohols and N-[2-(trifluoromethyl)allyl] sulfoamides, respectively. nih.gov When less reactive electrophiles like N,N-dimethylamides are used in the presence of a Lewis acid such as BF₃·OEt₂, the corresponding 1-(trifluoromethyl)vinyl ketones are formed in good yields. nih.gov

The trapping of lithiated intermediates is not limited to simple electrophiles. Anionic equilibrating species can also be trapped with alkyl and silyl halides, alkyl sulfonates, and epoxides, allowing for selective functionalization at different positions within the molecule. researchgate.net This versatility highlights the importance of electrophilic trapping in synthetic strategies involving organolithium intermediates.

Table 1: Electrophilic Trapping Reactions of a this compound Derivative

| Electrophile | Additive/Condition | Product Type |

|---|---|---|

| Aldehydes | -105 °C | 2-(Trifluoromethyl)allyl alcohols |

| N-Tosylimines | -105 °C | N-[2-(Trifluoromethyl)allyl] sulfoamides |

| N,N-Dimethylamides | BF₃·OEt₂ | 1-(Trifluoromethyl)vinyl ketones |

| Alkyl Halides | Not specified | Functionalized alkenes |

| Silyl Halides | Not specified | Functionalized alkenes |

| Epoxides | Not specified | Functionalized alcohols |

Transmetallation Reactions for Subsequent Transition-Metal Catalysis

Transmetallation, the exchange of a metal from an organometallic compound for another, is a key step that bridges organolithium chemistry with transition-metal catalysis. This process allows for the generation of organometallic reagents that are more suitable for specific catalytic cycles, such as palladium-catalyzed cross-coupling reactions.

Preparation of Organocopper and Organozinc Derivatives

This compound and related organolithium species can be converted into organocopper or organozinc reagents. While direct transmetallation from Grignard reagents to copper(I) salts can sometimes lead to racemization, a detour via an organozinc intermediate can be employed to maintain stereochemical integrity. sit.edu.cn Organozinc reagents can be prepared from the corresponding organolithium compounds, and these are often more stable and exhibit different reactivity profiles. These organozinc derivatives can then undergo transmetallation to copper or be used directly in subsequent reactions. sit.edu.cn

Application in Palladium-Catalyzed Cross-Coupling Transformations

The organometallic species derived from this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. For example, allenyl/propargyl-lithium species can undergo transmetallation and subsequent palladium-catalyzed Negishi coupling to produce diaryl allenes with high selectivity. researchgate.net

In some cases, the direct use of the organolithium reagent in a palladium-catalyzed reaction is possible, avoiding a separate transmetallation step. The choice of palladium catalyst and ligands, such as SPhos or XPhos, is critical for achieving the desired product selectivity and preventing the formation of isomeric side products. researchgate.net The development of highly active catalysts, such as those based on ylide-substituted phosphine (B1218219) (YPhos) ligands, has expanded the scope of direct cross-coupling reactions involving organo-alkali reagents. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of this compound Derivatives

| Organometallic Intermediate | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Allenyl/propargyl-zinc | Aryl iodide | Palladium (unspecified) | 1,1-Diaryl or 1,3-diaryl allenes |

| Allenyl/propargyl-lithium | Aryl bromide | SPhos or XPhos based Pd catalysts | Tri- and tetrasubstituted allenes |

| Aryl/benzyl-potassium | Aryl chloride | YPhos-Pd catalyst | Biaryls and diarylmethanes |

Solvent Effects and Additive Influence on Reactivity and Selectivity

The reactivity and selectivity of this compound are highly dependent on the reaction environment, specifically the solvent and the presence of additives. These factors can influence the aggregation state of the organolithium reagent, its solubility, and the reaction mechanism.

For instance, in the isomerization of 1-arylalka-1,2-dien-1-yllithium, the presence of additives like tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA) can alter the global minimum of the system and lower the activation barrier for the reaction. researchgate.net This is attributed to the deaggregation of the organolithium species by the coordinating additives. researchgate.net The choice of solvent also plays a critical role; polar coordinating solvents can significantly affect the carbolithiation step in intramolecular reactions. researchgate.net

In the context of cross-coupling reactions, additives can also be crucial. For example, the use of tetramethylammonium (B1211777) acetate (B1210297) as a halide sequestrant was found to be exceptionally effective in a palladium-catalyzed cross-coupling of cyclopropenyl esters. rsc.org The solvent can also influence the course of the reaction; studies have shown that polar solvents like DMF and DMSO can lead to superior results in certain ruthenium-catalyzed reactions compared to nonpolar solvents like toluene. ethz.ch

Applications of Prop 1 En 2 Yllithium in Advanced Organic Synthesis

Strategic Utility in the Total Synthesis of Natural Products and Bioactive Moleculescdnsciencepub.comethz.ch

The isopropenyl group is a key structural feature in a wide array of natural products, including terpenes, steroids, and alkaloids. The direct and efficient installation of this functional group is therefore a critical step in the total synthesis of these complex molecules. Prop-1-en-2-yllithium serves as a powerful tool for this purpose, enabling chemists to forge crucial carbon-carbon bonds and construct intricate molecular architectures.

Construction of Complex Alkenyl Architectures

This compound has been instrumental in the synthesis of complex molecules containing alkenyl functionalities. For instance, it has been utilized in the synthesis of a component of the California red scale pheromone, (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate (B1210297). cdnsciencepub.com In this synthesis, the 1,4-addition of isopropenyllithium to a chiral oxazoline (B21484) intermediate was a key step in constructing the isopropenyl-containing carbon skeleton. cdnsciencepub.com Furthermore, the addition of isopropenyllithium to ketones is a common strategy to introduce the isopropenyl group, as demonstrated in the synthesis of 1-methyl-4-(prop-1-en-2-yl)tricyclo[3.2.1.02,7]octan-4-ol. ethz.ch

The reagent's utility extends to the formation of other complex structures. For example, it has been used in the preparation of building blocks for the total synthesis of landomycins, a family of polyketide natural products. rsc.orgrsc.org In these syntheses, this compound or a related propargyllic species is used to introduce a three-carbon unit that is later elaborated into a more complex portion of the target molecule. rsc.orgrsc.org

Stereoselective Introduction of Isopropenyl Stereocenters

The creation of stereocenters with high levels of control is a central challenge in organic synthesis. This compound has been employed in reactions where the stereoselective introduction of an isopropenyl group is crucial. While direct asymmetric additions of isopropenyllithium itself can be challenging to control, it can be used in conjunction with chiral auxiliaries or in diastereoselective reactions to achieve the desired stereochemistry.

For example, in the synthesis of the California red scale pheromone component, the stereochemistry of the newly formed stereocenter was controlled by the existing chiral center in the oxazoline substrate during the conjugate addition of isopropenyllithium. cdnsciencepub.com This substrate-controlled diastereoselectivity is a common strategy in natural product synthesis.

Contribution to the Development of Novel Synthetic Methodologiesuni-konstanz.delew.ro

Beyond its direct application in total synthesis, this compound has played a role in the development of new and efficient synthetic methods. Its reactivity has been harnessed in cascade reactions and multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

Cascade and Domino Reactions Incorporating Prop-1-en-2-yllithiumlew.ro

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur in a single pot, often initiated by a single event. lew.ronih.govnih.gov These reactions are highly efficient as they minimize the need for purification of intermediates and reduce waste. This compound can act as a trigger for such cascades. For instance, the addition of isopropenyllithium to an appropriate substrate can generate an intermediate that is poised to undergo a series of subsequent cyclizations or rearrangements. researchgate.net A notable example is the tandem Michael-addition/cyclization reaction used in the synthesis of (±)-Chokol A, where the addition of isopropenyllithium to an enone initiates a sequence of bond-forming events. uni-konstanz.de

Multicomponent Reaction Design and Execution

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. nih.govnih.govepfl.ch MCRs are highly valued for their ability to rapidly generate molecular diversity. nih.gov The nucleophilic nature of this compound makes it a suitable component for the design of new MCRs. nih.gov For example, it can be envisioned that isopropenyllithium could add to an electrophilic species generated in situ from the reaction of two other components, leading to a three-component coupling. The development of such reactions is an active area of research, with computational tools being used to predict the feasibility of new MCRs. nih.gov

Asymmetric Synthesis Approaches Utilizing Prop-1-en-2-yllithiumuni-konstanz.de

The development of asymmetric methods for the addition of organometallic reagents to carbonyl compounds and other electrophiles is a major focus of modern organic chemistry. rsc.orgsioc-journal.cnrsc.orgmdpi.com While the use of unmodified this compound in enantioselective additions can be challenging, its reactivity can be modulated through the use of chiral ligands. sioc-journal.cnalfachemic.comorganic-chemistry.org Chiral ligands can coordinate to the lithium cation, creating a chiral environment that influences the facial selectivity of the addition to a prochiral substrate.

The use of chiral amine ligands, for example, has been shown to induce asymmetry in the addition of organolithium reagents. mdpi.com Although specific examples detailing the highly enantioselective addition of this compound moderated by external chiral ligands are not abundant in the provided search results, the general principles of asymmetric organolithium chemistry suggest this is a viable and important area of investigation. rsc.orgrsc.org Furthermore, the use of chiral copper complexes in conjugate additions has been successful for other organolithium reagents and could potentially be applied to isopropenyllithium. uni-konstanz.de

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, wherein a chiral moiety is temporarily incorporated into an achiral substrate to direct the stereochemical course of a reaction. wikipedia.orguwindsor.cayork.ac.uk This auxiliary can be recovered and reused after inducing the desired chirality in the product molecule. york.ac.uk this compound and its Grignard analogue, isopropenylmagnesium bromide, are effective reagents in such transformations, particularly in conjugate addition reactions to α,β-unsaturated systems.

A notable application is in the synthesis of a key chiral intermediate for the sex pheromone of the California red scale (Aonidiella aurantii). cdnsciencepub.com In this synthesis, an asymmetric 1,4-addition of an isopropenyl organometallic reagent to an α,β-unsaturated amide derived from l-ephedrine was employed. The chiral l-ephedrine auxiliary attached to the (E)-2,6-heptadienoic acid substrate effectively shields one face of the molecule, directing the nucleophilic attack of the isopropenyl group to the opposite face. This reaction proceeds with high diastereoselectivity. Subsequent hydrolysis of the amide bond removes the chiral auxiliary, yielding the desired (R)-3-isopropenyl-6-heptenoic acid with a high enantiomeric excess of 86%. cdnsciencepub.com The high level of stereocontrol is attributed to the rigid chelated transition state formed by the substrate and the organometallic reagent, which is sterically influenced by the chiral auxiliary.

| Substrate (with Chiral Auxiliary) | Reagent | Product after Auxiliary Removal | Enantiomeric Excess (ee) | Reference |

| l-ephedrine amide of (E)-2,6-heptadienoic acid | Isopropenylmagnesium bromide | (R)-3-isopropenyl-6-heptenoic acid | 86% | cdnsciencepub.com |

This table illustrates the effectiveness of a chiral auxiliary in directing the addition of an isopropenyl nucleophile to achieve high enantioselectivity.

Ligand-Controlled Enantioselective Transformations

An alternative and often more atom-economical approach to asymmetric synthesis involves the use of substoichiometric amounts of an external chiral ligand. nih.gov This ligand coordinates to the metal center of the organometallic reagent, forming a chiral complex that then delivers the nucleophile to the electrophile in an enantioselective manner. nih.gov For organolithium reagents like this compound, chiral diamines and bisoxazolines have proven to be highly effective ligands. nih.gov

Ligands such as (-)-sparteine (B7772259), a naturally occurring diamine, can form well-defined, rigid chelate structures with lithium cations, creating a chiral pocket around the reactive carbanion. nih.govresearchgate.net This induced chirality in the reagent complex allows for highly enantioselective additions to prochiral electrophiles, such as imines and aldehydes. nih.gov Similarly, C₂-symmetric bisoxazoline ligands have emerged as a versatile class of controllers for a wide array of asymmetric transformations involving organolithium reagents. nih.gov These ligands coordinate to the lithium atom, and the stereogenic centers on the bisoxazoline backbone effectively differentiate the two faces of the prochiral electrophile, leading to excellent enantioselectivities in the addition products. nih.gov This methodology has been successfully applied to the addition of various organolithium nucleophiles (including methyl, n-butyl, phenyl, and vinyl lithiums) to N-anisyl aldimines, achieving high yields and enantiomeric ratios up to 95.5:4.5. nih.gov The principles of these transformations are directly applicable to this compound for the synthesis of chiral allylic alcohols and amines.

| Organolithium Reagent | Electrophile | Chiral Ligand | Enantiomeric Ratio (er) | Reference |

| n-Butyllithium | N-anisylbenzaldimine | Bisoxazoline | 95.5:4.5 | nih.gov |

| Methyllithium (B1224462) | N-anisylbenzaldimine | Bisoxazoline | 94.5:5.5 | nih.gov |

| Phenyllithium (B1222949) | N-anisyl-(2-furyl)methanimine | (-)-Sparteine | 95.5:4.5 | nih.gov |

| Vinyllithium (B1195746) | N-anisyl-(2-naphthyl)methanimine | Bisoxazoline | 95.5:4.5 | nih.gov |

This table presents representative examples of ligand-controlled enantioselective additions of various organolithium reagents to imines, a strategy applicable to this compound.

Synthesis of Precursors for Polymerization and Material Science

The isopropenyl group (CH2=C(CH3)−) is a fundamental structural unit in polymer chemistry, most famously as the building block of polyisoprene (natural rubber). This compound is a direct and efficient reagent for introducing this polymerizable moiety into a wide variety of molecules, thereby creating functional monomers and precursors for material science applications. ebsco.comkallipos.grsavemyexams.com The synthesis of such precursors allows for the development of polymers with tailored properties for use in advanced materials, including plastics, resins, and specialty elastomers. ebsco.comresearchgate.net

The reaction of this compound with various electrophiles is a straightforward method for synthesizing these precursors. For example, addition to ketones or aldehydes produces tertiary or secondary allylic alcohols, respectively, which can serve as monomers for polymerization or be further functionalized. ethz.ch The reaction with 2-bromoprop-2-ene followed by reaction with a ketone has been used to generate 1-methyl-4-(prop-1-en-2-yl)tricyclo-[3.2.1.02,7]octan-4-ol, a complex alcohol containing the polymerizable isopropenyl group. ethz.ch

Furthermore, this compound can be used to generate other reactive intermediates for precursor synthesis. For instance, its reaction with trialkylboranes can generate boronate complexes. acs.org A vinyl boronate complex derived from 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (B41815) has been used to synthesize β-boryl amides, which are versatile intermediates that retain the isopropenyl group for potential polymerization while incorporating amide functionality. acs.org The synthesis of pyrimidine-based monomers for creating polynucleotide analogues has also been explored, showcasing the broad applicability of introducing specific functionalities into polymerizable scaffolds. nih.gov These synthetic strategies highlight the role of this compound in building a diverse library of monomers for the creation of functional polymers and advanced materials. osti.govcsic.es

| Electrophile | Reagent System | Precursor Type Synthesized | Potential Application | Reference |

| Ketone (e.g., tricyclic ketone 44) | This compound | Functionalized tertiary alcohol | Specialty polymer synthesis | ethz.ch |

| Dioxazolone | Vinyl boronate complex from prop-1-en-2-yl boronic ester and n-BuLi | β-boryl amide with isopropenyl group | Functional polymers, cross-linking agents | acs.org |

| 3-methylbut-2-enal | Isoprenylpotassium (related reagent) | Ipsdienol (diene alcohol) | Natural product synthesis, diene polymers | csic.es |

| Ethylene carbonate / Diallylamine | (Used with pyrimidine (B1678525) core) | Pyrimidine-substituted diallylamine | Polynucleotide analogues, functional copolymers | nih.gov |

This table showcases the synthesis of various polymer precursors by reacting this compound or related reagents with different electrophiles.

Structural Characterization and Aggregation Behavior of Prop 1 En 2 Yllithium

Spectroscopic Techniques for Solution-Phase Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregation State Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for studying the solution-state structure of organolithium compounds. thieme-connect.comthieme-connect.com Through the use of various NMR experiments, including those involving ¹H, ¹³C, and magnetically active lithium isotopes (⁷Li and ⁶Li), researchers can probe the complex equilibria between different aggregate forms such as monomers, dimers, and tetramers. thieme-connect.comnih.gov

The degree of aggregation of organolithium reagents is known to be highly dependent on the solvent, concentration, and the presence of additives. numberanalytics.commt.com For instance, while many alkyllithiums exist as hexamers or tetramers in non-polar hydrocarbon solvents, they are often deaggregated to dimers or even monomers in coordinating ethereal solvents like tetrahydrofuran (B95107) (THF). numberanalytics.comwikipedia.org

Specific NMR techniques provide detailed structural information:

¹H and ¹³C NMR: The chemical shifts of the protons and carbons proximal to the lithium-bearing carbon are sensitive to the aggregation state.

⁶Li and ⁷Li NMR: Lithium NMR is particularly informative. The chemical shift of the lithium signal can be indicative of the coordination environment and aggregation number. Furthermore, scalar coupling between lithium and carbon (¹³C, ⁶Li or ¹³C, ⁷Li) can provide direct evidence for the number of lithium atoms in an aggregate and their proximity to specific carbon atoms. acs.org

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules in solution. thieme-connect.com Since larger aggregates diffuse more slowly than smaller ones, DOSY can effectively distinguish between monomers, dimers, and higher-order structures present in equilibrium. thieme-connect.com

Isotopic Fingerprinting: Using mixtures of deuterated and non-deuterated ligands allows for the observation of isotope shifts in the ⁶Li NMR spectrum, which can reveal the number of organic groups within a specific aggregate. nih.govresearchgate.net

While detailed NMR studies specifically on prop-1-en-2-yllithium are not extensively documented in introductory literature, the principles derived from studies on analogous compounds like vinyllithium (B1195746), phenyllithium (B1222949), and allyllithium are directly applicable. wisc.eduwikipedia.orgresearchgate.net These studies collectively show a dynamic equilibrium between various aggregated and solvated species.

Table 1: Illustrative NMR Characteristics for Organolithium Aggregates

This table presents generalized data based on typical organolithium compounds to illustrate the principles of NMR analysis, as specific comprehensive data for this compound is highly dependent on precise conditions.

| Aggregate State | Typical ⁷Li Chemical Shift (ppm, relative to LiCl) | Key Feature |

|---|---|---|

| Monomer | Varies significantly with solvation | Often observed in highly coordinating solvents or with strong chelating ligands. |

| Dimer | Distinct chemical shift from monomer/tetramer | Characterized by Li-Li interactions and specific solvation. |

| Tetramer | Typically a single, averaged signal | Often a cubane-like or distorted tetrahedral structure. |

| Mixed Aggregates | Multiple signals or complex patterns | Forms in the presence of lithium salts (e.g., LiBr) or other organolithiums. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Bonding and Solvation Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, offering insights into bonding and structure. photothermal.com For organolithium reagents, these methods are particularly useful for studying the C-Li bond and the effects of solvation. researchgate.netacs.org

The C-Li stretching frequency is a direct indicator of the bond's strength and character. Changes in this frequency can signal a shift in the aggregation state or coordination environment of the lithium cation. For example, coordination of a solvent molecule like THF to the lithium center weakens the C-Li bond, resulting in a lower stretching frequency.

Raman and IR spectroscopy can also detect the vibrational modes of the solvent molecules themselves. americanpharmaceuticalreview.com When a solvent coordinates to the lithium ion, its own vibrational frequencies are perturbed. By comparing the spectrum of the organolithium solution to that of the pure solvent, one can identify which solvent molecules are part of the solvation shell and gain information about the strength of the interaction. In-situ monitoring using these techniques can track changes in the reagent's state throughout a reaction. americanpharmaceuticalreview.com

Crystallographic Studies of Related Organolithium Aggregates and Analogues

Single-crystal X-ray diffraction provides definitive structural information in the solid state. However, obtaining suitable crystals of highly reactive and often poorly soluble organolithium reagents like this compound is exceptionally challenging. Therefore, structural insights are often gleaned from studies of more stable, crystalline analogues.

A key analogue is vinyllithium (LiC₂H₃). Its crystal structure, obtained from a THF solution, reveals a cubane-type tetramer, [Li(C₂H₃)(THF)]₄. wikipedia.org In this arrangement, the four lithium atoms and the four α-carbon atoms of the vinyl groups occupy the alternating vertices of a distorted cube. Each lithium atom is also coordinated to one THF molecule. This tetrameric cluster is a common structural motif for many organolithium compounds in the solid state. wikipedia.orgd-nb.info Similarly, other organolithiums, such as methyllithium (B1224462) and phenyllithium, also form tetrameric or higher-order aggregates. wikipedia.orgresearchgate.net The formation of these aggregates is driven by the stabilization of the electron-deficient lithium centers through interactions with multiple carbanionic centers. fiveable.me

Influence of Aggregation State on Reaction Kinetics and Selectivity

The state of aggregation has a profound impact on the reactivity and selectivity of organolithium reagents. numberanalytics.comfiveable.me It is a long-held view that lower aggregates, particularly monomers, are the most reactive species due to reduced steric hindrance and greater availability of the carbanionic center. rsc.org However, a growing body of evidence suggests a more complex picture where dimers or other oligomers can be the kinetically dominant species in certain reactions. wikipedia.orgnih.gov

The relationship can be summarized by the Schlenk equilibrium, which describes the balance between different aggregate forms:

(RLi)ₙ ⇌ n RLi

The position of this equilibrium, and thus the concentration of the highly reactive monomer, is influenced by solvent, temperature, and concentration. numberanalytics.com In many alkylation reactions involving lithium enolates, kinetic studies have shown that the reaction proceeds primarily through the monomeric ion pair, even when it is present at a very low concentration compared to larger aggregates. researchgate.net

Role of Solvent Coordination and Chelating Ligands on Aggregate Formation

Solvents and coordinating ligands play a paramount role in modulating the structure and reactivity of organolithium compounds by influencing the aggregation equilibrium. rsc.org

Solvents: Non-polar hydrocarbon solvents like pentane (B18724) or hexane (B92381) do little to disrupt the self-association of organolithium reagents, favoring the formation of large, less reactive aggregates (e.g., hexamers for n-butyllithium). numberanalytics.comd-nb.info In contrast, polar coordinating solvents, particularly ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF), solvate the lithium cations, breaking down the large clusters into smaller, more reactive species. numberanalytics.comresearchgate.net THF is generally a better coordinating solvent than Et₂O and is more effective at deaggregating organolithiums. wikipedia.org For example, it can deaggregate hexameric n-butyllithium into tetramers and dimers. wikipedia.org The coordinating ability of the solvent can dramatically affect reaction rates; reactions that are sluggish in non-coordinating solvents are often much faster in THF. nih.govresearchgate.net

Chelating Ligands: Bidentate or polydentate Lewis bases, known as chelating ligands, are even more effective at deaggregating organolithiums. N,N,N′,N′-tetramethylethylenediamine (TMEDA) is a classic example. wikipedia.org By chelating to the lithium ion, TMEDA can break down tetramers or hexamers into dimers or even monomers, significantly increasing the nucleophilicity and reactivity of the carbanion. wikipedia.orgnih.gov The use of an "isopropenyllithium TMEDA complex" in synthesis highlights the practical application of this strategy to enhance or control reactivity. acs.org Other powerful coordinating additives include hexamethylphosphoramide (B148902) (HMPA) and pentamethyldiethylenetriamine (PMDTA), which can promote the formation of monomeric species. wikipedia.orgwisc.edu

Table 2: General Effects of Solvents and Ligands on Organolithium Aggregation

| Solvent/Ligand | Coordinating Ability | Typical Effect on Aggregation State |

|---|---|---|

| Pentane/Hexane | Non-coordinating | Promotes large aggregates (hexamers, tetramers). numberanalytics.com |

| Diethyl Ether (Et₂O) | Coordinating | Breaks down large aggregates; tetramers/dimers often present. wikipedia.org |

| Tetrahydrofuran (THF) | Strongly coordinating | Favors smaller aggregates (dimers, monomers) over Et₂O. numberanalytics.comwikipedia.org |

| TMEDA | Strongly chelating | Efficiently deaggregates to form dimers and monomers. wikipedia.orgnih.gov |

| HMPA / PMDTA | Very strongly coordinating | Can produce monomeric species. wikipedia.orgwisc.edu |

Solvation Dynamics and Their Impact on Reagent Stability and Reactivity

The interaction between an organolithium reagent and its solvent environment is not static but a dynamic process involving the constant exchange of solvent molecules within the lithium ion's coordination sphere. thieme-connect.com The rate of this exchange has significant implications for both the stability and reactivity of the reagent. acs.orgacs.org

The stability of an organolithium reagent is partly dependent on how well its lithium cations are solvated. A stable solvation shell protects the highly reactive C-Li bond. However, reactivity often requires the displacement of a solvent molecule by the substrate to allow for coordination prior to the reaction. Therefore, a balance is needed: the solvation must be strong enough to maintain the reagent in a soluble and stable state, but the solvent molecules must also be labile enough to be displaced by the reacting partner.

Computational and Theoretical Investigations of Prop 1 En 2 Yllithium Chemistry

Quantum Mechanical Studies of Carbon-Lithium Bond Character and Electronic Structure

The nature of the carbon-lithium (C-Li) bond is a subject of ongoing study, as it is not purely ionic or covalent but possesses characteristics of both. wikipedia.org Quantum mechanical calculations are crucial for understanding this bond in prop-1-en-2-yllithium.

The C-Li bond in organolithium reagents is highly polarized due to the significant difference in electronegativity between carbon and lithium, leading to a high degree of ionic character, estimated to be between 80% and 88%. wikipedia.org This polarization places a substantial negative charge on the carbon atom, making it a potent nucleophile and a strong base. wikipedia.org

Theoretical models and computational studies, such as those employing Natural Bond Orbital (NBO) analysis, can quantify the ionic and covalent contributions to the C-Li bond. These analyses examine the electron density distribution and orbital interactions between the carbon and lithium atoms. For a molecule like this compound, calculations would likely show a highly polarized σ-bond with significant electron density localized on the vinylic carbon, consistent with its carbanionic reactivity. The electronic structure is further complicated by the π-system of the double bond, which can influence the charge distribution and the geometry of the molecule. Quantum mechanical methods are also essential for studying nuclear quantum effects, which can be significant for a light element like lithium. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the mechanisms of organic reactions involving species like this compound. nih.govfu-berlin.de DFT calculations offer a balance between computational cost and accuracy, making it feasible to model complex reaction systems. fu-berlin.de

Mapping of Potential Energy Surfaces and Transition State Identification

A key application of DFT is the mapping of potential energy surfaces for chemical reactions. fu-berlin.de This involves calculating the energy of the system as the reactant molecules transform into products, passing through various intermediates and transition states. fu-berlin.de For reactions involving this compound, such as its addition to a carbonyl compound, DFT can be used to locate the structures of the reactants, intermediates (like initial coordination complexes), transition states, and products along the reaction coordinate.

The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. fu-berlin.de Identifying the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For example, DFT calculations on related allenyllithium isomerizations have determined activation barriers of around 20-23 kcal/mol, providing insight into the feasibility of the reaction at different temperatures. researchgate.net These computational approaches can elucidate complex reaction mechanisms, such as those involving multiple steps or competing pathways. matlantis.com

Prediction of Regiochemical and Stereochemical Outcomes

DFT calculations are invaluable for predicting the selectivity of chemical reactions. When a reagent like this compound reacts with an unsymmetrical substrate, multiple products can potentially form. DFT can be used to calculate the activation energies for the different pathways leading to these products. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major regio- or stereoisomer.

For instance, in the addition of an organolithium reagent to a ketone with a nearby chiral center, DFT can model the different diastereomeric transition states. The energy difference between these transition states can be used to predict the diastereomeric ratio of the products. scholaris.ca This predictive capability is crucial for designing new stereoselective synthetic methods and has been successfully applied in various complex syntheses. scholaris.ca

Computational Modeling of Aggregation Phenomena and Solvent Effects

Organolithium reagents, including this compound, are known to exist as aggregates (dimers, tetramers, etc.) in solution, and the state of aggregation significantly impacts their reactivity. wordpress.com Furthermore, the coordinating solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether) plays a critical role by breaking down these aggregates and solvating the lithium cation.

Computational modeling is essential for understanding these phenomena. DFT calculations can be used to determine the relative stabilities of different aggregate structures (e.g., dimer vs. tetramer) and their solvated forms. By including explicit solvent molecules in the calculations, it is possible to model the coordination of the solvent to the lithium centers and its effect on the structure and reactivity of the organolithium species. For example, calculations have shown that the addition of strongly coordinating solvents like TMEDA can change the global energy minimum of the system, often by favoring monomeric species through deaggregation, which can dramatically alter reaction rates and mechanisms. researchgate.net

Table 1: Example of Calculated Relative Energies for Isopropenyllithium Aggregates in Different Solvents

| Aggregate/Solvent System | Calculated Relative Energy (kcal/mol) |

| Monomer (Gas Phase) | +15.0 |

| Dimer (Gas Phase) | +5.0 |

| Tetramer (Gas Phase) | 0.0 |

| Monomer (THF) | +8.0 |

| Dimer (THF) | 0.0 |

| Tetramer (THF) | +2.0 |

Note: This table is illustrative, based on general principles of organolithium aggregation. Actual values would require specific DFT calculations.

Elucidation of Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is governed by a complex interplay of intermolecular and intramolecular forces. libretexts.orglibretexts.orgsavemyexams.com Intermolecular forces, such as dipole-dipole interactions and London dispersion forces, dictate how the reagent interacts with solvent molecules and other reactants. savemyexams.com Intramolecular interactions, within the this compound molecule itself, influence its conformation and electronic properties. libretexts.org

Computational methods can dissect these interactions. For example, DFT can be used to analyze the non-covalent interactions between the organolithium reagent and a substrate in the pre-reaction complex. mdpi.com Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and quantify weak interactions, such as hydrogen bonds or van der Waals forces, that may control the orientation of the reactants and thus the stereochemical outcome of the reaction. These detailed analyses provide a molecular-level understanding of how structure translates to reactivity. mdpi.com

Validation of Experimental Observations Through Computational Predictions

A crucial aspect of computational chemistry is its ability to validate and explain experimental findings. nih.gov When experimental results, such as the observed product ratio in a reaction, are obtained, computational models can be built to see if they reproduce the experimental outcome. Agreement between computational predictions and experimental results lends strong support to a proposed reaction mechanism. researchgate.net

For example, if a reaction involving this compound yields a single diastereomer, DFT calculations can be performed to model the transition states leading to all possible diastereomers. If the calculations show that the transition state for the observed product is significantly lower in energy than the others, this provides a theoretical rationalization for the experimental selectivity. scholaris.caescholarship.org This synergy between computation and experiment is a powerful paradigm in modern chemical research, enabling a deeper understanding and more rational design of chemical reactions and processes. columbia.eduethz.ch

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the 1,2-addition of prop-1-en-2-yllithium to carbonyl compounds is a cornerstone of its reactivity, researchers are actively exploring new reaction manifolds. This includes investigating its participation in transition metal-catalyzed cross-coupling reactions, conjugate additions, and pericyclic reactions. rsc.org For instance, the direct catalytic cross-coupling of alkenyllithium compounds has been demonstrated, opening avenues for new carbon-carbon bond formations. rsc.org Unlocking unprecedented transformations will broaden the synthetic chemists' toolkit and enable the construction of previously inaccessible molecular architectures.

Integration of this compound Chemistry with Catalytic Cycles

A significant frontier in modern organic synthesis is the seamless integration of stoichiometric organometallic reagents with catalytic cycles. Future research will likely focus on developing catalytic processes where a substoichiometric amount of a transition metal catalyst can mediate reactions involving this compound. This approach not only enhances efficiency but also opens the door to new types of asymmetric transformations. For example, the integration of this compound with copper-catalyzed asymmetric borylation protocols could lead to the stereoselective synthesis of chiral building blocks. thieme-connect.de

Advancements in Stereoselective and Enantioselective Methodologies

The control of stereochemistry is paramount in the synthesis of complex molecules. A major thrust of future research will be the development of highly stereoselective and enantioselective reactions employing this compound. This can be achieved through the use of chiral ligands, additives, or by designing chiral variants of the reagent itself. Recent advances in transition-metal-catalyzed asymmetric allylic alkylations, which can create quaternary stereocenters, provide a glimpse into the potential for developing highly enantioselective processes involving isopropenyllithium. researchgate.net

Application in Flow Chemistry and Automated Synthesis for Scalability

To translate laboratory-scale discoveries into practical applications, scalability is crucial. Flow chemistry and automated synthesis platforms offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization. The adaptation of this compound chemistry to these technologies will be a key area of future development. The use of flow reactors could enable better management of the exothermic nature of many organolithium reactions and facilitate the synthesis of larger quantities of desired products. rsc.org

Design of Tailored this compound Derivatives with Enhanced Reactivity or Selectivity

The modification of the this compound structure itself presents an exciting avenue for future research. By introducing substituents onto the propenyl backbone, it may be possible to fine-tune the reagent's reactivity, selectivity, and physical properties. For example, the synthesis of deuterated derivatives like this compound-d5 has been explored for use in isotopic labeling studies. beilstein-journals.orgresearchgate.net The design of derivatives with tailored electronic and steric properties could lead to reagents with enhanced performance in specific applications, such as in the synthesis of complex natural products or pharmaceuticals. beilstein-journals.orgresearchgate.netacs.orgbeilstein-journals.org

Q & A

Q. How can researchers differentiate electronic vs. steric effects in this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.